molecular formula C15H19N7O B11142607 N-[2-(1H-imidazol-4-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide

N-[2-(1H-imidazol-4-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide

Cat. No.: B11142607
M. Wt: 313.36 g/mol
InChI Key: LIOMXWCUKBIBKH-UHFFFAOYSA-N
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Description

N-[2-(1H-imidazol-4-yl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide is a complex organic compound that features both imidazole and pyrazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide typically involves multiple steps, starting with the formation of the imidazole and pyrazole rings. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts . The reaction conditions are mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve the use of N-heterocyclic carbenes as catalysts, which facilitate the formation of the imidazole ring . The process is optimized for high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-imidazol-4-yl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts, tert-butylhydroperoxide, and sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the functional groups .

Major Products

The major products formed from these reactions include substituted imidazoles and pyrazoles, which can be further functionalized for various applications .

Mechanism of Action

The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities . The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Properties

Molecular Formula

C15H19N7O

Molecular Weight

313.36 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C15H19N7O/c1-9-14(10(2)22(3)21-9)12-6-13(20-19-12)15(23)17-5-4-11-7-16-8-18-11/h6-8H,4-5H2,1-3H3,(H,16,18)(H,17,23)(H,19,20)

InChI Key

LIOMXWCUKBIBKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NCCC3=CN=CN3

Origin of Product

United States

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